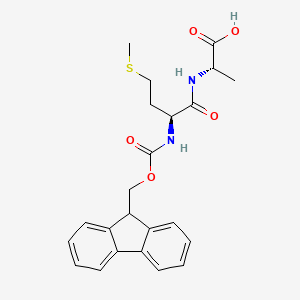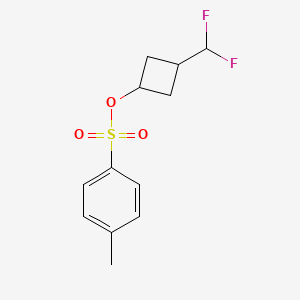
3-(Difluoromethyl)cyclobutyl 4-methylbenzene-1-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Difluoromethyl)cyclobutyl 4-methylbenzene-1-sulfonate is a chemical compound that features a difluoromethyl group attached to a cyclobutyl ring, which is further connected to a 4-methylbenzene-1-sulfonate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethyl)cyclobutyl 4-methylbenzene-1-sulfonate typically involves the introduction of the difluoromethyl group to a cyclobutyl ring, followed by the attachment of the 4-methylbenzene-1-sulfonate group. One common method involves the use of difluoromethylation reagents to introduce the CF2H group onto the cyclobutyl ring. This can be achieved through various methods, including electrophilic, nucleophilic, radical, and cross-coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing metal-based methods to transfer the CF2H group to the desired site on the cyclobutyl ring. The process may also involve the use of novel non-ozone depleting difluorocarbene reagents for X-H insertion reactions .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Difluoromethyl)cyclobutyl 4-methylbenzene-1-sulfonate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in the formation of new compounds with different functional groups .
Applications De Recherche Scientifique
3-(Difluoromethyl)cyclobutyl 4-methylbenzene-1-sulfonate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(Difluoromethyl)cyclobutyl 4-methylbenzene-1-sulfonate involves its interaction with specific molecular targets and pathways. The difluoromethyl group can influence the compound’s reactivity and binding affinity to various biological targets. The cyclobutyl ring and sulfonate group may also play roles in modulating the compound’s overall activity and stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Difluoromethyl)benzaldehyde: A compound with a similar difluoromethyl group but different structural framework.
4-Cyclobutyl-α-(difluoromethyl)benzenemethanol: Another compound with a difluoromethyl group and cyclobutyl ring, but with different functional groups.
Uniqueness
3-(Difluoromethyl)cyclobutyl 4-methylbenzene-1-sulfonate is unique due to its specific combination of functional groups and structural features. The presence of the difluoromethyl group, cyclobutyl ring, and sulfonate group provides distinct chemical and physical properties that differentiate it from other similar compounds .
Propriétés
Formule moléculaire |
C12H14F2O3S |
|---|---|
Poids moléculaire |
276.30 g/mol |
Nom IUPAC |
[3-(difluoromethyl)cyclobutyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C12H14F2O3S/c1-8-2-4-11(5-3-8)18(15,16)17-10-6-9(7-10)12(13)14/h2-5,9-10,12H,6-7H2,1H3 |
Clé InChI |
OEAVVFRZJOVZEF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)OC2CC(C2)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



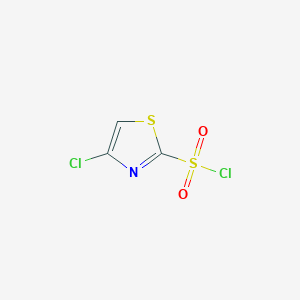
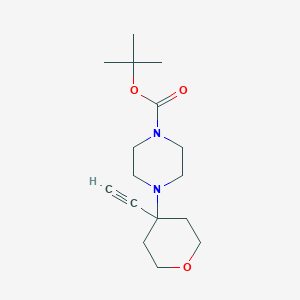
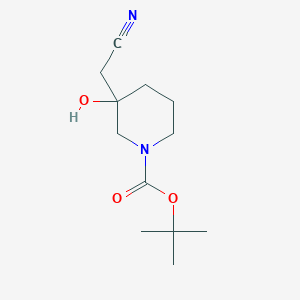
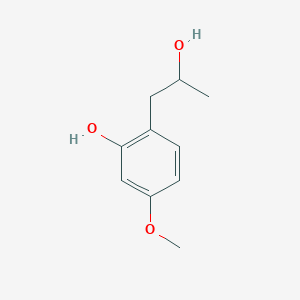




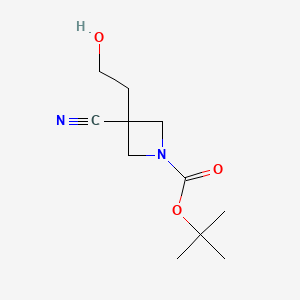
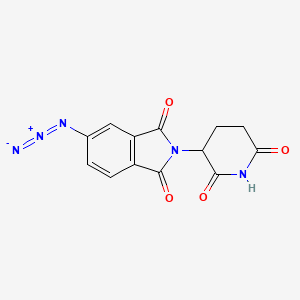
![(3Z)-3-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]piperidine](/img/structure/B15315578.png)

